Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl carbamate group, a cyclobutyl ring, and a sulfamoyl group linked to a dioxoisoindoline moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the dioxoisoindoline moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine.
Introduction of the sulfamoyl group: This step involves the reaction of the dioxoisoindoline intermediate with a sulfonyl chloride derivative.
Cyclobutyl ring formation: The cyclobutyl ring can be introduced via a cyclization reaction using suitable cyclization agents.
Attachment of the tert-butyl carbamate group: This final step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the carbamate group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or sulfamides.
Scientific Research Applications
Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with active site residues, while the dioxoisoindoline moiety can participate in π-π interactions with aromatic residues. These interactions can lead to inhibition or activation of the target protein, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate: Lacks the sulfamoyl group, which may result in different biological activity.
N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Similar structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring and the combination of the sulfamoyl and dioxoisoindoline moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-20(2,3)29-19(26)22-13-11-14(12-13)30(27,28)21-9-6-10-23-17(24)15-7-4-5-8-16(15)18(23)25/h4-5,7-8,13-14,21H,6,9-12H2,1-3H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRUATSRQOSDEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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